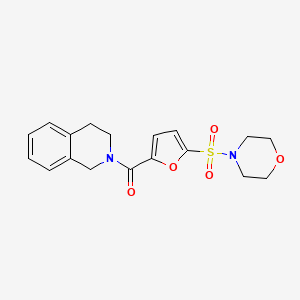

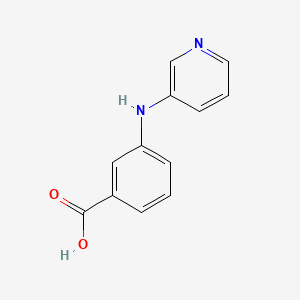

![molecular formula C13H10N2O4 B2562088 N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide CAS No. 2034563-06-7](/img/structure/B2562088.png)

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide”, also known as BN82002, is a synthetic compound. Isoxazole derivatives, such as BN82002, have gained attention due to their potential applications in scientific research . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopy techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

Isoxazole derivatives display various chemical reactions. They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide analogs have been explored for their potential anticancer activities. For instance, compounds related to this chemical structure, such as imidazotetrazines, have demonstrated curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrug modifications, converting into active agents under physiological conditions to exert their anticancer effects (Stevens et al., 1984).

Synthesis of Arylated Furans and Thiophenes

The chemical framework of N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide lends itself to the synthesis of arylated furans and thiophenes. Bimetallic catalysts utilizing derivatives of this compound have been shown to facilitate Suzuki reactions in aqueous media, indicating its utility in developing methods for heterobiaryl synthesis containing furyl and thienyl rings. This showcases its role in advancing the synthesis of complex organic molecules (Bumagin et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Compounds within the same class as N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide have been studied for their enzyme inhibitory properties, leading to therapeutic applications. For example, isoxazole derivatives have been identified as potent inhibitors of Src/Abl kinases with significant antitumor activity in preclinical assays, highlighting their potential in cancer therapy (Lombardo et al., 2004).

Herbicidal Activity

Isoxazole derivatives, including those related to N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide, have been synthesized and tested for herbicidal activity. These compounds exhibit significant preemergent and postemergent activity against a range of broadleaf and narrowleaf weeds, indicating their potential use in agricultural applications (Hamper et al., 1995).

Zukünftige Richtungen

The future directions for “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” and other isoxazole derivatives include further exploration of their potential applications in scientific research and pharmaceutical industries. There is a need for more research on the immunostimulatory compounds of potential therapeutic utility .

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(12-5-6-15-19-12)14-8-9-3-4-11(18-9)10-2-1-7-17-10/h1-7H,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSDVLCCVFGPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

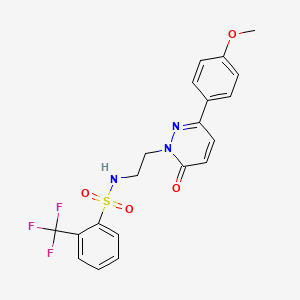

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2562010.png)

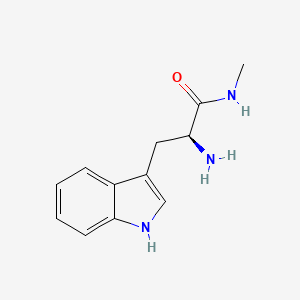

![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2562011.png)

![6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2562015.png)

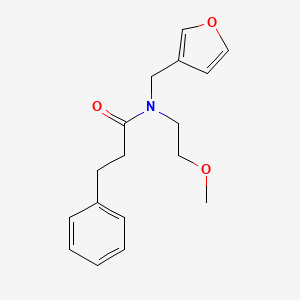

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2562022.png)

sulfamoyl}benzoic acid](/img/structure/B2562026.png)